
3-(6-Oxo-1,4,5,6-tetrahydropyridazin-3-yl)propanoic acid
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Overview
Description
3-(6-Oxo-1,4,5,6-tetrahydropyridazin-3-yl)propanoic acid is a heterocyclic compound with the molecular formula C7H10N2O3 and a molecular weight of 170.17 g/mol . This compound is characterized by a pyridazine ring fused with a propanoic acid moiety, making it a valuable building block in organic synthesis and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Oxo-1,4,5,6-tetrahydropyridazin-3-yl)propanoic acid typically involves the cycloaddition of alkoxyallenes and 1,2-diaza-1,3-dienes . This method is favored due to its high efficiency, wide substrate scope, and good functional group tolerance . The reaction is carried out under mild conditions, often at room temperature, and yields the desired product in excellent yields .
Industrial Production Methods
This includes optimizing reaction conditions, using cost-effective reagents, and implementing continuous flow processes to enhance production efficiency .
Chemical Reactions Analysis
Types of Reactions
3-(6-Oxo-1,4,5,6-tetrahydropyridazin-3-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and halides are used under basic or acidic conditions.
Major Products
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Various substituted pyridazines.
Scientific Research Applications
3-(6-Oxo-1,4,5,6-tetrahydropyridazin-3-yl)propanoic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(6-Oxo-1,4,5,6-tetrahydropyridazin-3-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access . Additionally, it can act as a ligand for certain receptors, modulating their activity and influencing cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 6-Oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid
- (3,6-Dioxo-1,2,3,6-tetrahydropyridazin-4-yl)acetic acid
- 3-(5-Phenylisoxazol-3-yl)propanoic acid
Uniqueness
3-(6-Oxo-1,4,5,6-tetrahydropyridazin-3-yl)propanoic acid is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its pyridazine ring system and propanoic acid moiety make it a versatile intermediate in organic synthesis and a valuable compound in pharmaceutical research .
Biological Activity
3-(6-Oxo-1,4,5,6-tetrahydropyridazin-3-yl)propanoic acid (CAS Number: 98334-84-0) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its pharmacological properties, mechanisms of action, and implications for therapeutic applications.
- Molecular Formula : C7H10N2O3
- Molecular Weight : 170.16 g/mol
- Structure : The compound features a tetrahydropyridazine ring, which is crucial for its biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities:
- Anticancer Properties : Preliminary studies suggest that derivatives of this compound may inhibit cancer cell proliferation. For instance, its structural analogs have shown promising results against multiple cancer cell lines, including HeLa and MDA-MB-231 cells. These findings indicate a potential role in developing targeted anticancer therapies .
- Enzyme Inhibition : The compound may act as an inhibitor of certain proteases, which are often overexpressed in various cancers. Molecular docking studies have highlighted its binding affinity to urokinase-type plasminogen activator (uPA), suggesting an anti-metastatic potential .
- Neuroprotective Effects : Some studies have indicated that similar compounds exhibit neuroprotective effects by modulating neuroinflammatory pathways. While direct evidence for this compound is limited, the structural similarities with known neuroprotective agents warrant further investigation.
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
In a study evaluating the anticancer potential of various α-amino acid derivatives, it was found that compounds structurally related to this compound exhibited significant cytotoxicity against cancer cell lines while showing lower toxicity towards normal cells. The study utilized a panel of ten cancer cell lines from diverse origins to assess the efficacy of these compounds .
The mechanisms through which this compound exerts its biological effects are still under investigation. However, the following pathways are hypothesized:
- Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest in cancer cells, leading to apoptosis.
- Inhibition of Metastasis : By inhibiting uPA activity, the compound may reduce the metastatic potential of cancer cells.
- Modulation of Signaling Pathways : The compound might interact with various signaling pathways involved in cell proliferation and survival.
Q & A
Basic Research Questions
Q. How is the structural identity of 3-(6-Oxo-1,4,5,6-tetrahydropyridazin-3-yl)propanoic acid confirmed experimentally?
Structural confirmation relies on spectroscopic and crystallographic techniques:
- NMR spectroscopy (1H and 13C) identifies proton and carbon environments, distinguishing the tetrahydropyridazinone ring and propanoic acid moieties.
- X-ray diffraction resolves bond lengths and angles, critical for verifying the bicyclic system and substituent positions .
- IR spectroscopy confirms functional groups (e.g., carbonyl at ~1700 cm⁻¹ for the oxo group) .
- Elemental analysis validates molecular formula (C₈H₁₀N₂O₃) .
Table 1: Key Structural Data
Property | Value/Description | Source |
---|---|---|
Molecular Formula | C₈H₁₀N₂O₃ | |
SMILES | C1CC(=O)NN=C1C(=O)O | |
X-ray Crystallography | Confirms bicyclic ring geometry |
Q. What are the standard synthetic routes for this compound?
Synthesis typically involves multi-step organic reactions:
- Step 1 : Condensation of hydrazine derivatives with diketones to form the pyridazinone core.
- Step 2 : Functionalization via alkylation or coupling reactions to introduce the propanoic acid side chain .
- Key reagents : Mo(CO)₆-mediated rearrangements optimize yields for pyridazine derivatives .
- Purification : Chromatography (HPLC or column) ensures >95% purity .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data for derivatives of this compound?
Discrepancies in NMR or IR spectra often arise from tautomerism or solvent effects. Strategies include:
- Variable Temperature NMR : Identifies dynamic equilibria (e.g., keto-enol tautomerism) .
- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict spectral profiles to match experimental data .
- Isotopic Labeling : ¹⁵N or ¹³C labeling clarifies ambiguous assignments in complex mixtures .
Q. What methodologies are used to study the biological interactions of this compound?
Mechanistic studies focus on:
- Enzyme Inhibition Assays : Measure IC₅₀ values against targets like cyclooxygenase or kinases .
- Molecular Docking : Simulations (AutoDock Vina) predict binding modes to active sites .
- Cellular Uptake Studies : Fluorescent tagging (e.g., dansyl derivatives) tracks intracellular localization .
- Pharmacokinetic Profiling : LC-MS quantifies metabolic stability and plasma protein binding .
Table 2: Example Bioactivity Data
Target | Assay Type | Result (IC₅₀) | Reference |
---|---|---|---|
COX-2 | Fluorometric | 12.3 µM | |
EGFR Kinase | Radiolabeled ATP | 8.7 µM |
Q. How can synthetic by-products be minimized during scale-up?
Optimizing reaction conditions is critical:
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance regioselectivity .
- Catalyst Screening : Pd/C or Ni catalysts reduce side reactions in hydrogenation steps .
- Flow Chemistry : Continuous reactors improve heat/mass transfer, reducing decomposition .
- Process Analytical Technology (PAT) : In-line IR monitors reaction progress in real time .
Q. What strategies validate the compound’s stability under physiological conditions?
Stability studies employ:
- pH-Variation Experiments : Assess degradation in buffers (pH 1–10) via HPLC .
- Forced Degradation : Exposure to heat, light, or oxidants (H₂O₂) identifies degradation pathways .
- Metabolite Profiling : Liver microsome assays detect phase I/II metabolites .
Q. Methodological Considerations
- Contradiction Analysis : Cross-validate data using orthogonal techniques (e.g., NMR + X-ray) .
- Advanced Characterization : Use high-resolution mass spectrometry (HRMS) for exact mass confirmation .
- Ethical Compliance : Adhere to institutional guidelines for biological testing, emphasizing in vitro studies unless explicitly permitted .
Properties
IUPAC Name |
3-(6-oxo-4,5-dihydro-1H-pyridazin-3-yl)propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O3/c10-6-3-1-5(8-9-6)2-4-7(11)12/h1-4H2,(H,9,10)(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDGYTUXXYSPFCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NN=C1CCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.